molecular formula C16H13ClO3 B8698086 Benzyl (chlorocarbonyl)phenylacetate CAS No. 35353-13-0

Benzyl (chlorocarbonyl)phenylacetate

Cat. No.: B8698086
CAS No.: 35353-13-0
M. Wt: 288.72 g/mol
InChI Key: VWOHADKFMSXEIE-UHFFFAOYSA-N
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Description

Benzyl (chlorocarbonyl)phenylacetate is an ester derivative of phenylacetic acid, featuring a benzyl ester group and a reactive chlorocarbonyl (Cl–CO–O–) substituent. While direct references to this compound are absent in the provided evidence, its structure and properties can be inferred from analogous compounds. Such derivatives are typically synthesized via esterification reactions, as seen in , where benzyl bromoacetate reacts with sodium phenylacetate derivatives under controlled conditions .

Properties

CAS No.

35353-13-0

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

benzyl 3-chloro-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C16H13ClO3/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

VWOHADKFMSXEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl Phenylacetate
  • Structure : Benzyl ester of phenylacetic acid (lacks chlorocarbonyl group).
  • Applications : Approved as a flavoring agent (EU Register of Feed Additives) .
Sodium Phenylacetate
  • Structure : Sodium salt of phenylacetic acid.
  • Biological Activity : Induces tumor cell differentiation via PPARγ activation, with minimal cytotoxicity .
  • Mechanism : Downregulates myc oncogene expression and upregulates p21waf1, leading to cell cycle arrest .
p-Chloro-Phenylacetate
  • Structure : Chlorinated phenylacetic acid derivative.
  • Biological Activity : Superior antitumor potency compared to phenylacetate (phenylacetate < phenylbutyrate < p-chloro-phenylacetate < p-iodo-phenylbutyrate) .
  • Mechanism : Enhanced PPARγ binding affinity due to electron-withdrawing chlorine substituent .
Benzyl Acetate
  • Structure : Benzyl ester of acetic acid.
  • Applications : Fragrance component in cosmetics; major constituent in Narcissus abs. .
  • Safety : Classified as a "top 100" fragrance allergen but shows low sensitization rates (0.16% reactivity in clinical studies) .

Comparative Data Table

Compound CAS Number Molecular Formula Key Applications Biological Activity Safety Profile
Benzyl (chlorocarbonyl)phenylacetate Not available C₁₆H₁₃ClO₃ (inferred) Pharmaceutical synthesis Hypothesized PPARγ activation Likely reactive; limited data
Benzyl Phenylacetate Not provided C₁₅H₁₄O₂ Flavoring agent None reported Low allergenicity
Sodium Phenylacetate 114-87-2 C₈H₇NaO₂ Cancer therapy PPARγ-mediated differentiation Low toxicity
p-Chloro-Phenylacetate 1878-66-6 C₈H₆ClO₂ Antitumor agent Enhanced PPARγ activation Moderate (halogenated)
Benzyl Acetate 140-11-4 C₉H₁₀O₂ Cosmetic fragrance None reported Low sensitization

Mechanistic and Efficacy Insights

  • PPARγ Activation: Chlorinated derivatives (e.g., p-chloro-phenylacetate) exhibit stronger PPARγ binding and antitumor activity than non-halogenated counterparts . The chlorocarbonyl group in the target compound may further enhance ligand-receptor interactions, though this requires empirical validation.
  • Bioavailability : Esterification with benzyl (vs. sodium salts) could enhance lipid solubility, improving tissue penetration but altering pharmacokinetics .

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